molecular formula C7H11N3 B12282284 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

Cat. No.: B12282284
M. Wt: 137.18 g/mol
InChI Key: MSGXSUOARVWIGR-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is a heterocyclic compound that features a fused ring system combining imidazole and diazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a][1,4]diazepine-5-one, while reduction could produce various reduced derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the exploration of various derivatives with tailored properties for specific applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine

InChI

InChI=1S/C7H11N3/c1-2-8-6-7-9-3-5-10(7)4-1/h3,5,8H,1-2,4,6H2

InChI Key

MSGXSUOARVWIGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NC=CN2C1

Origin of Product

United States

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